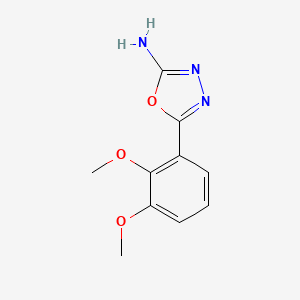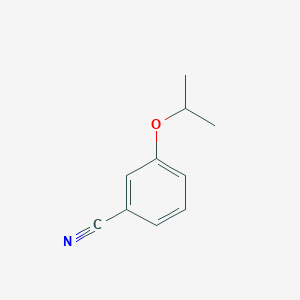
3-(Propan-2-yloxy)benzonitrile
Overview
Description
3-(Propan-2-yloxy)benzonitrile: is an organic compound with the molecular formula C₁₀H₁₁NO . It is characterized by a benzene ring substituted with a nitrile group and a propan-2-yloxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Propan-2-yloxy)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the propan-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed:
Oxidation: 3-(Propan-2-yloxy)benzoic acid.
Reduction: 3-(Propan-2-yloxy)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(Propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of nitrile-containing molecules with biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: Although not a drug itself, this compound is used in the synthesis of pharmaceutical compounds. It is a precursor in the production of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yloxy)benzonitrile depends on its chemical reactivity. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The propan-2-yloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
3-(Methoxy)benzonitrile: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
3-(Ethoxy)benzonitrile: Contains an ethoxy group instead of a propan-2-yloxy group.
4-(Propan-2-yloxy)benzonitrile: Similar structure but with the propan-2-yloxy group in the para position.
Uniqueness: 3-(Propan-2-yloxy)benzonitrile is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
3-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCWSBVVRRERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
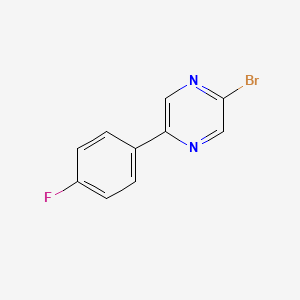

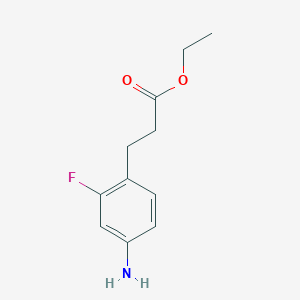

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)
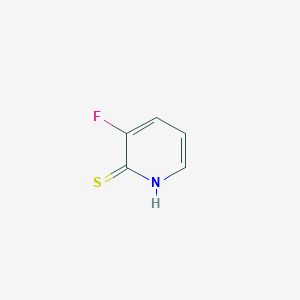
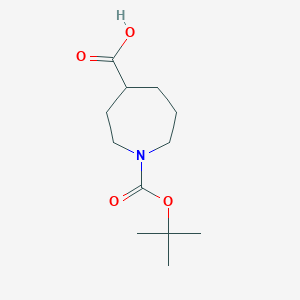
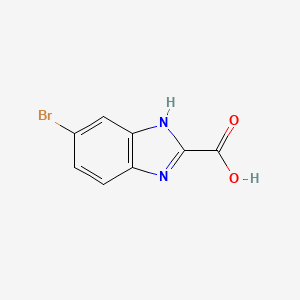
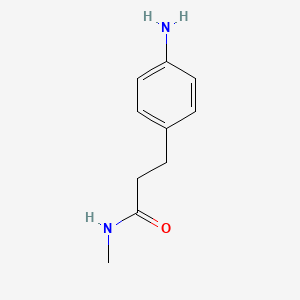
![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)
